molecular formula C12H23NO3 B1415306 tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate CAS No. 869557-80-2

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate

Cat. No.: B1415306
CAS No.: 869557-80-2
M. Wt: 229.32 g/mol
InChI Key: YDHRVQOOFFRWDN-UHFFFAOYSA-N
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Description

“tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is also known as N-Boc-ethanolamine, N-(tert-Butoxycarbonyl)ethanolamine, tert-Butyl N-(2-hydroxyethyl)carbamate, Boc-2-aminoethanol, Boc-glycinol .


Molecular Structure Analysis

The molecular weight of “this compound” is 229.32 g/mol . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

The boiling point of a related compound, N-(tert-Butoxycarbonyl)ethanolamine, is 92°C at 0.22mm, and its density is 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl carbamate derivatives are utilized as intermediates in the synthesis of complex molecules with biological activity. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, exhibits cytotoxic activity against several human carcinoma cell lines. This compound is synthesized from L-Serine through multiple steps, demonstrating the intricate process involved in accessing biologically relevant molecules (Tang et al., 2014).

Chemical Transformations and Synthesis Techniques

Research also delves into the chemical transformations of tert-butyl carbamate derivatives, exploring their potential as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. Such transformations underscore the utility of tert-butyl carbamate derivatives in facilitating a variety of chemical reactions (Guinchard et al., 2005).

Application in Asymmetric Synthesis

The ability to induce chirality in synthetic routes is crucial for the production of enantiomerically pure compounds. Tert-butyl carbamate derivatives play a significant role in asymmetric synthesis, such as in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which leads to optically pure enantiomers. This process demonstrates the high enantioselectivity achievable through biocatalysis, which is essential for synthesizing chiral molecules (Piovan et al., 2011).

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRVQOOFFRWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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